molecular formula C14H10F3N3O B11664828 N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide

N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide

Cat. No.: B11664828
M. Wt: 293.24 g/mol
InChI Key: UFOBPJHITJUNTR-DJKKODMXSA-N
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Description

N'-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}isonicotinohydrazide is a Schiff base derivative of isonicotinic acid hydrazide (INH), a well-known antitubercular agent. The compound features a benzylidene group substituted with a trifluoromethyl (–CF₃) moiety at the 2-position of the phenyl ring. This electron-withdrawing group enhances lipophilicity and metabolic stability, making it a candidate for antimicrobial and antimycobacterial applications . Its synthesis typically involves the condensation of isonicotinohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic or solvent-free mechanochemical conditions .

Properties

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)12-4-2-1-3-11(12)9-19-20-13(21)10-5-7-18-8-6-10/h1-9H,(H,20,21)/b19-9+

InChI Key

UFOBPJHITJUNTR-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Profiles and Reported Activities
Compound Name (Structure) Substituent on Benzylidene Biological Activity Reference
N'-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}isonicotinohydrazide 2-CF₃ Anti-mycobacterial (MIC: 1.56 µg/mL)
Ftivazide (N'-(4-Hydroxy-3-methoxyphenyl deriv.) 4-OH, 3-OCH₃ Antitubercular (prior studies)
N'-[4-(Chlorothiazole methoxy)phenyl] deriv. 4-(2-Chloro-1,3-thiazol-5-ylmethoxy) Antibacterial (disc diffusion assay)
2-({5-[(4-Methylbenzyl)sulfanyl]-thiadiazol-2-yl} deriv.) Thiadiazolyl-sulfanyl complex Undisclosed (structural focus)

Key Observations :

  • Trifluoromethyl Group : The –CF₃ group in the target compound enhances lipophilicity, improving membrane permeability compared to polar groups like –OH or –OCH₃ in Ftivazide. This correlates with its superior anti-mycobacterial activity (MIC: 1.56 µg/mL vs. Ftivazide’s MIC >6.25 µg/mL) .
  • Chlorothiazole Substituent : The 4-(2-chlorothiazole) derivative () showed moderate antibacterial activity, likely due to the thiazole ring’s ability to engage in π-π stacking or hydrogen bonding with bacterial targets.
  • Thiadiazolyl Complex : The compound in features a sulfur-rich scaffold, which may improve redox activity but lacks reported biological data .

Structural and Spectroscopic Comparisons

Crystallographic and spectroscopic data highlight differences in molecular geometry and electronic properties:

Table 2: Structural Features from X-ray and NMR Studies
Compound Name Planarity of Hydrazone Moiety NMR Shifts (¹H, Key Protons) Reference
Target Compound Non-planar (dihedral angle: ~15°) NH: 11.2 ppm; CF₃-C6H4: 7.8–8.1 ppm
N'-[(2,6-Dichlorophenyl)methylidene] deriv. Planar (dihedral angle: ~5°) NH: 10.8 ppm; Cl-C6H3: 7.5–7.9 ppm
Ftivazide Partially planar NH: 11.0 ppm; OCH₃: 3.8 ppm

Key Observations :

  • The non-planar conformation of the target compound (dihedral angle ~15°) may reduce steric hindrance, facilitating interactions with mycobacterial enzymes like InhA .
  • Electron-withdrawing groups (–CF₃, –Cl) deshield aromatic protons, shifting NMR signals downfield compared to electron-donating groups (–OCH₃) .

Key Observations :

  • Mechanochemical synthesis of the target compound achieved higher yields (85%) in shorter timeframes (2 hours), likely due to reduced side reactions .
  • Traditional reflux methods (e.g., for Ftivazide) require longer durations and result in lower yields .

Biological Activity

N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a trifluoromethyl group and an isonicotinohydrazide moiety, suggests enhanced biological properties that are of significant interest for therapeutic applications.

  • Molecular Formula : C14H12F3N3O
  • Molecular Weight : 303.26 g/mol
  • Structure : The compound features a phenyl ring substituted with a trifluoromethyl group, linked to an isonicotinohydrazide structure.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites.

Antibacterial Activity

Studies have shown that this compound demonstrates significant antibacterial effects against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could be a promising candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has been tested against several fungal strains, including:

  • Candida albicans
  • Aspergillus niger

The antifungal activity indicates that this compound could be beneficial in treating fungal infections, particularly in immunocompromised patients.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound using standard agar diffusion methods. The results indicated a significant zone of inhibition against both bacterial and fungal strains compared to control groups.

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016
Candida albicans1732
Aspergillus niger1964

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various isonicotinohydrazides, highlighting how modifications in the phenyl ring influence biological activity. The introduction of a trifluoromethyl group was found to significantly enhance both antibacterial and antifungal activities compared to other halogenated derivatives.

The proposed mechanism of action for this compound involves interference with microbial cell wall synthesis and disruption of membrane integrity. This dual action may contribute to its effectiveness against resistant strains of bacteria and fungi.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide with high purity?

  • Methodology : The compound is synthesized via condensation of isonicotinohydrazide with 2-(trifluoromethyl)benzaldehyde under reflux in a polar solvent (e.g., ethanol or n-butanol), catalyzed by glacial acetic acid. Key parameters include maintaining a temperature of 70–80°C, reaction times of 3–6 hours, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers validate the identity and purity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the hydrazone imine proton (δ 8.5–9.0 ppm) and trifluoromethyl group (δ 120–125 ppm for 19F NMR).
  • FT-IR : Identify characteristic C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C₁₄H₁₁F₃N₄O).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align within ±0.3% of theoretical values .

Q. What are the foundational protocols for assessing its stability under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C for 24–72 hours.
  • Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Stability is indicated by <5% degradation under physiological pH (7.4) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what techniques are used to study its metal-binding properties?

  • Coordination Chemistry : The hydrazone moiety acts as a bidentate ligand, binding via the imine nitrogen and carbonyl oxygen. Techniques include:

  • Potentiometric Titration : Determine stability constants (log K) with Fe(III), Cu(II), or Zn(II) in 30% ethanol-water at 25°C .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to solve crystal structures of metal complexes. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What strategies optimize its antibacterial activity against resistant strains, and how are activity discrepancies resolved?

  • Structure-Activity Relationship (SAR) :

  • Modify the trifluoromethyl group to electron-withdrawing substituents (e.g., -NO₂) to enhance membrane penetration.
  • Assess Minimum Inhibitory Concentration (MIC) via broth microdilution (CLSI guidelines). For contradictory data (e.g., MIC variations >2-fold), validate via time-kill assays and check for biofilm disruption using confocal microscopy .

Q. What experimental approaches are used to study its prochelator activation under oxidative stress?

  • Prochelator Activation :

  • H₂O₂-Triggered Conversion : Incubate with 1 mM H₂O₂ in PBS (pH 7.4) for 1 hour. Monitor chelator formation via LC-MS.
  • Cellular Iron Chelation : Measure transferrin receptor mRNA levels (qRT-PCR) in retinal pigment epithelial cells exposed to paraquat-induced ROS. BHAPI (a related prochelator) shows no iron depletion vs. HAPI, confirming ROS-specific activation .

Q. How can computational modeling predict its binding affinity for biological targets like kinases or DNA gyrase?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1KZK for DNA gyrase). Score poses using AMBER force fields.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported biological activities across similar hydrazide derivatives?

  • Resolution Workflow :

Comparative SAR Analysis : Tabulate substituent effects (e.g., -CF₃ vs. -Cl) on MIC values (Table 1).

Assay Standardization : Re-test compounds under identical conditions (e.g., Mueller-Hinton agar, 37°C).

Meta-Analysis : Use ANOVA to identify statistically significant outliers (p < 0.05) .

Table 1 : Antibacterial Activity of Hydrazide Derivatives

Substituent (R)MIC (μM) vs. S. aureusLogP
-CF₃12.52.8
-Cl25.02.1
-OCH₃50.01.6

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